molecular formula C18H18Se B14565671 [(6-Phenylhex-1-yn-3-yl)selanyl]benzene CAS No. 61713-48-2

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene

Cat. No.: B14565671
CAS No.: 61713-48-2
M. Wt: 313.3 g/mol
InChI Key: PFRWRFCTPJHHLT-UHFFFAOYSA-N
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Description

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene is an organic compound that features a unique combination of a phenyl group, a hexynyl chain, and a selanyl (selenium-containing) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene typically involves the coupling of a phenylacetylene derivative with a selenide source. One common method is the Sonogashira coupling reaction, which involves the reaction of phenylacetylene with a selenide compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or diselenide derivatives.

    Substitution: The phenyl and hexynyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or diselenide derivatives.

    Substitution: Various substituted phenyl or hexynyl derivatives, depending on the reagents used.

Scientific Research Applications

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the development of materials with unique electronic or optical properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of [(6-Phenylhex-1-yn-3-yl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: Contains two phenyl groups bonded to selenium.

    Phenyl selenocyanate: Features a phenyl group bonded to a selenocyanate group.

    Selenophenes: Compounds containing a selenium atom within a five-membered aromatic ring.

Uniqueness

[(6-Phenylhex-1-yn-3-yl)selanyl]benzene is unique due to its combination of a phenyl group, a hexynyl chain, and a selanyl group. This structure provides distinct chemical reactivity and potential applications compared to other selenium-containing compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

61713-48-2

Molecular Formula

C18H18Se

Molecular Weight

313.3 g/mol

IUPAC Name

6-phenylhex-1-yn-3-ylselanylbenzene

InChI

InChI=1S/C18H18Se/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h1,3-8,10-11,13-14,17H,9,12,15H2

InChI Key

PFRWRFCTPJHHLT-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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